N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide
Description
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an indene ring, a tetrazole moiety, and an amide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-27(15-18-7-3-2-4-8-18)22(13-19-9-5-6-10-20(19)14-22)16-23-21(29)11-12-28-17-24-25-26-28/h2-10,17H,11-16H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUUCRUMNBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)CCN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced via a reductive amination reaction, where benzylamine and formaldehyde react in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)butanamide
- N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)pentanamide
Uniqueness
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
